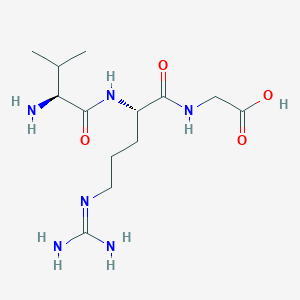
Glycine, L-valyl-L-arginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, L-valyl-L-arginyl- is a dipeptide composed of the amino acids glycine, valine, and arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-valyl-L-arginyl- typically involves the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Glycine, L-valyl-L-arginyl- can be achieved through enzymatic synthesis. Enzymes like L-amino acid esterase (LAE) are used to catalyze the formation of the peptide bond between valine methylester and glycine .
Chemical Reactions Analysis
Types of Reactions
Glycine, L-valyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in free thiol-containing peptides.
Scientific Research Applications
Glycine, L-valyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It plays a role in protein-protein interactions and can be used to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications in treating diseases related to protein misfolding and aggregation.
Industry: It is used in the production of peptide-based drugs and as a food additive to enhance flavor
Mechanism of Action
The mechanism of action of Glycine, L-valyl-L-arginyl- involves its interaction with specific molecular targets and pathways. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors. This binding leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and inhibition of neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Valyl-glycine: Another dipeptide with similar properties but different amino acid composition.
Alanyl-glutamine: Known for its role in enhancing the solubility and stability of L-glutamine.
Seryl-histidine: Has analgesic effects and is used in pain management.
Uniqueness
Glycine, L-valyl-L-arginyl- is unique due to its specific amino acid composition, which imparts distinct biochemical properties. Its ability to act as a neurotransmitter and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
175176-66-6 |
|---|---|
Molecular Formula |
C13H26N6O4 |
Molecular Weight |
330.38 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H26N6O4/c1-7(2)10(14)12(23)19-8(4-3-5-17-13(15)16)11(22)18-6-9(20)21/h7-8,10H,3-6,14H2,1-2H3,(H,18,22)(H,19,23)(H,20,21)(H4,15,16,17)/t8-,10-/m0/s1 |
InChI Key |
COYSIHFOCOMGCF-WPRPVWTQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)

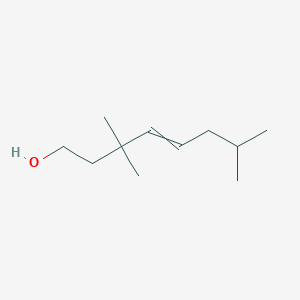
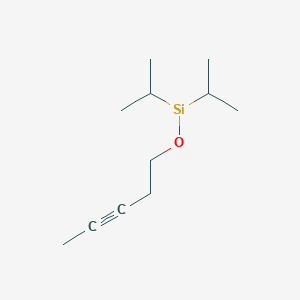
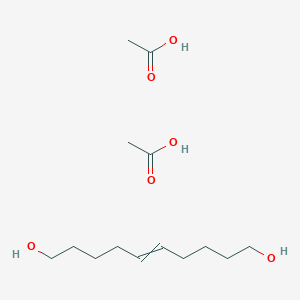
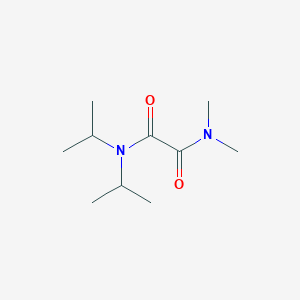
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)

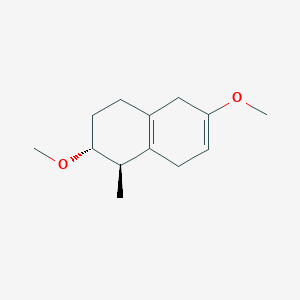

![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
